molecular formula C15H17NO2 B2384367 N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 915926-86-2

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2384367
CAS RN: 915926-86-2
M. Wt: 243.306
InChI Key: GVULVWPZCXDAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide, commonly known as EDAF or EDAF-2, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EDAF belongs to the class of furan carboxamides and has been shown to possess promising biological activities.

Scientific Research Applications

Material Science and Chemistry

  • Synthesis of Metal–Organic Frameworks (MOFs): Carboxylate-assisted ethylamide metal–organic frameworks have been studied for their synthesis, structure, thermostability, and luminescence properties. These frameworks show unique topologies and properties, suggesting potential applications in gas storage, separation, and catalysis (Sun et al., 2012).

Pharmacology and Drug Design

  • Antitumor Agents: Derivatives of carboxamide compounds, such as those related to N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, have been explored for their in vivo solid-tumor activity and antileukemic activity. These compounds highlight the structural requirements necessary for bioactivity and provide a framework for designing new anticancer drugs (Denny et al., 1987).

Chemical Synthesis and Mechanisms

  • Novel Synthetic Routes: Research has explored unexpected reactions of carboxamide derivatives, leading to new synthetic pathways and products. These findings can enhance understanding of chemical reactivity and provide new tools for chemical synthesis (Ledenyova et al., 2018).

Analytical and Bioanalytical Chemistry

  • Radioligand Development for Imaging: Carboxamide derivatives have been labeled for potential use as radioligands in positron emission tomography (PET) imaging. These compounds could assist in visualizing peripheral benzodiazepine receptors, aiding in the diagnosis and study of diseases (Matarrese et al., 2001).

Molecular Design and Computational Studies

  • Computational Analysis for Drug Design: Studies on carboxamide derivatives using density functional theory (DFT), molecular docking, and simulations have provided insights into their conformational properties, reactivity, and potential as anticancer agents. Such computational approaches are crucial for the rational design of new drugs (Al-Otaibi et al., 2022).

properties

IUPAC Name

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-12-7-5-6-8-14(12)16-15(17)13-9-10(2)18-11(13)3/h5-9H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVULVWPZCXDAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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